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Compound of Interest

Compound Name: SR144528

Cat. No.: B1682612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SR144528, a potent and

selective antagonist of the Cannabinoid Receptor 2 (CB2). The document details its binding

affinity, Ki value determination, and the experimental protocols utilized for its characterization.

Furthermore, it elucidates the key signaling pathways modulated by SR144528.

Quantitative Data Summary
The binding affinity and functional potency of SR144528 have been determined through various

in vitro assays. The data presented below is a summary of values obtained from studies

utilizing cell lines expressing human or rat CB2 receptors, as well as native tissues.
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Parameter Receptor
Cell

Line/Tissue
Value Assay Type Radioligand

Ki Human CB2 CHO Cells
0.6 nM[1][2]

[3]

Radioligand

Binding

[³H]CP

55,940

Ki Rat CB2 Rat Spleen 0.6 nM[2][3]
Radioligand

Binding

[³H]CP

55,940

Ki Human CB1 CHO Cells 400 nM[2][3]
Radioligand

Binding

[³H]CP

55,940

Ki Rat CB1 Rat Brain 400 nM[2][3]
Radioligand

Binding

[³H]CP

55,940

IC50 Human CB2
CHO-hCB2

Cells
10 nM[2][3]

Adenylyl

Cyclase

Assay

-

IC50 Human CB2

hCB2-

expressing

cells

39 nM[2][3] MAPK Assay -

EC50 Human CB2
CHO-CB2

Cells
26 ± 6 nM[1]

Adenylyl

Cyclase

Assay

-

Experimental Protocols
The determination of SR144528's binding affinity and functional activity relies on a suite of well-

established in vitro assays. Below are detailed methodologies for the key experiments.

Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of SR144528 for the CB2 receptor

by measuring its ability to displace a radiolabeled ligand.

a. Cell Culture and Membrane Preparation:
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Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-

hCB2) are cultured in appropriate media until they reach confluency.

Cells are harvested and washed with phosphate-buffered saline (PBS).

The cell pellet is resuspended in an ice-cold hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4)

and homogenized.

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell

membranes.

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl,

5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4). Protein concentration is determined

using a standard method like the Bradford assay.

b. Binding Assay Protocol:

The assay is performed in a 96-well plate format.

To each well, add:

A fixed concentration of the radioligand [³H]CP 55,940 (typically around 0.2 nM).

Increasing concentrations of the competitor ligand, SR144528.

Cell membranes (typically 20-50 µg of protein).

For determining non-specific binding, a high concentration of a non-labeled cannabinoid

agonist (e.g., 10 µM WIN 55,212-2) is added to a set of wells.

The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, which traps the

membrane-bound radioligand.

The filters are washed with ice-cold wash buffer to remove unbound radioligand.
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The radioactivity retained on the filters is quantified using a scintillation counter.

The Ki value is calculated from the IC50 value (the concentration of SR144528 that inhibits

50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylyl Cyclase Assay
This functional assay assesses the ability of SR144528 to antagonize the inhibition of adenylyl

cyclase by a CB2 receptor agonist.

a. Cell Culture:

CHO-hCB2 cells are seeded in 24-well plates and grown to near confluency.

b. Assay Protocol:

The cell culture medium is removed, and the cells are washed with PBS.

Cells are pre-incubated with various concentrations of SR144528 for 15-20 minutes at 37°C.

A CB2 receptor agonist (e.g., CP 55,940) is added to the wells, followed by the adenylyl

cyclase activator, forskolin (typically at a final concentration of 1-10 µM).

The incubation continues for another 15-20 minutes at 37°C.

The reaction is stopped by the addition of a lysis buffer.

The amount of cyclic AMP (cAMP) produced in the cell lysate is measured using a

commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced

effect against the concentration of SR144528.

Mitogen-Activated Protein Kinase (MAPK) Activation
Assay
This assay measures the effect of SR144528 on the phosphorylation of MAP kinases (like

ERK1/2), a downstream signaling event of CB2 receptor activation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1682612?utm_src=pdf-body
https://www.benchchem.com/product/b1682612?utm_src=pdf-body
https://www.benchchem.com/product/b1682612?utm_src=pdf-body
https://www.benchchem.com/product/b1682612?utm_src=pdf-body
https://www.benchchem.com/product/b1682612?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a. Cell Culture and Treatment:

CHO-hCB2 cells are grown in culture dishes and serum-starved for several hours before the

experiment to reduce basal MAPK activity.

Cells are pre-treated with different concentrations of SR144528 before being stimulated with

a CB2 agonist.

b. Western Blotting Protocol:

After treatment, the cells are lysed, and the protein concentration of the lysates is

determined.

Equal amounts of protein from each sample are separated by SDS-PAGE.

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

The membrane is blocked to prevent non-specific antibody binding.

The membrane is then incubated with a primary antibody specific for the phosphorylated

form of ERK1/2 (p-ERK).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

The signal is detected using a chemiluminescent substrate, and the band intensity is

quantified.

The membrane is often stripped and re-probed with an antibody for total ERK to normalize

the data.

Signaling Pathways and Mechanisms
SR144528 acts as a selective antagonist or inverse agonist at the CB2 receptor. Its binding

prevents the receptor from being activated by agonists and can also reduce the basal,

constitutive activity of the receptor.
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Caption: CB2 Receptor Signaling Pathways modulated by SR144528.
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Caption: Workflow for a competitive radioligand binding assay.
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Caption: Mechanism of SR144528 as a CB2 inverse agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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